molecular formula C13H16O3 B3026826 Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate CAS No. 1142224-62-1

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

Cat. No.: B3026826
CAS No.: 1142224-62-1
M. Wt: 220.26
InChI Key: PXBFBXFVUPMAJK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFBXFVUPMAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CC1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181747
Record name Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142224-62-1
Record name Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142224-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Cyclopropyl-3-(3-oxophenyl)propanoate.

    Reduction: Formation of 3-Cyclopropyl-3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of 3-Cyclopropyl-3-(3-chlorophenyl)propanoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate is being investigated for its potential therapeutic effects, particularly in:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .
  • Pharmacological Studies : Its structural characteristics suggest possible interactions with biological targets, which could lead to the development of new drugs for conditions related to oxidative damage.

Polymer Science

In polymer chemistry, this compound is recognized for its role as an:

  • Antioxidant Additive : It is used to enhance the stability and longevity of polymers by preventing oxidative degradation. This application is crucial in industries such as plastics and coatings where material durability is essential .
  • Intermediate for Synthesis : this compound serves as a precursor for synthesizing more complex polymer additives that improve performance characteristics .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound in various polymer matrices. Results indicated that incorporating this compound significantly improved thermal stability and reduced degradation rates compared to control samples without antioxidants .

Case Study 2: Drug Development

Research focused on the pharmacological profile of this compound revealed its potential as a lead compound for developing new antioxidant drugs. The compound demonstrated effective inhibition of reactive oxygen species (ROS) in vitro, suggesting a protective role against cellular damage .

Mechanism of Action

The mechanism of action of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
  • CAS No.: 1142224-62-1
  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Physical Properties :
    • Boiling Point: 344.4 ± 17.0 °C (at 760 mmHg)
    • Flash Point: 144.1 ± 13.7 °C
    • Density: 1.2 ± 0.1 g/cm³ .

This compound features a cyclopropyl ring and a 3-hydroxyphenyl group attached to a methyl propanoate backbone.

Comparison with Structurally Similar Compounds

Ethyl 3-Cyclopropyl-3-oxo-2-(3-(trifluoromethyl)benzyl)propanoate (4bk)

  • CAS No.: Not explicitly provided.
  • Molecular Formula : C₁₇H₁₇F₃O₃
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
    • Substituents : A 3-(trifluoromethyl)benzyl group replaces the 3-hydroxyphenyl group.
    • Functional Groups : Contains an oxo (keto) group at the 3-position, absent in the target compound.
  • Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-(trifluoromethyl)benzyl bromide .
  • Implications :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
    • The oxo group may alter electronic properties, affecting reactivity in downstream reactions .

Methyl 3-Amino-3-cyclobutylpropanoate

  • CAS No.: 1391202-69-9
  • Molecular Formula: C₈H₁₃NO₂ (estimated).
  • Key Differences: Ring Structure: Cyclobutyl (4-membered ring) replaces the cyclopropyl (3-membered ring). Functional Group: Amino (-NH₂) group replaces the 3-hydroxyphenyl moiety.
  • Implications: The cyclobutyl ring introduces greater ring strain and conformational flexibility compared to cyclopropyl.

(S)-Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

  • CAS No.: 1142223-08-2
  • Molecular Formula : C₁₃H₁₆O₃ (same as the target compound).
  • Key Differences :
    • Stereochemistry : (S)-enantiomer vs. racemic or unspecified stereochemistry in the target compound.
  • Implications :
    • Chirality may significantly influence pharmacological activity and metabolic pathways.
    • Enantiomeric purity is critical in drug design to avoid off-target effects .

Ethyl 3-Cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate

  • CAS No.: 2325359-14-4
  • Molecular Formula: C₁₆H₂₃NO₂
  • Key Differences: Ester Group: Ethyl ester (vs. methyl ester). Substituents: A 4-methylbenzylamino group replaces the 3-hydroxyphenyl moiety.
  • Implications: The ethyl ester may increase lipophilicity, affecting membrane permeability. The amino group introduces nucleophilic reactivity, enabling participation in condensation reactions .

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

Compound Key Substituent Reactivity/Bioactivity Implications
Target Compound 3-Hydroxyphenyl Hydrogen-bond donor; potential antioxidant activity
Ethyl 3-Cyclopropyl-3-oxo-2-(...) (4bk) Trifluoromethylbenzyl Enhanced metabolic stability; electron-withdrawing effects
Methyl 3-Amino-3-cyclobutylpropanoate Cyclobutyl + Amino Increased conformational flexibility; basicity

Physical Properties Comparison

Compound Boiling Point (°C) Flash Point (°C) Density (g/cm³)
Target Compound 344.4 ± 17.0 144.1 ± 13.7 1.2 ± 0.1
Ethyl 3-Cyclopropyl-3-oxo-2-(...) (4bk) Not reported Not reported Not reported
(S)-Enantiomer Similar to target Similar to target Similar to target

Biological Activity

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate is an organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3C_{13}H_{16}O_3 and features a cyclopropyl group and a hydroxyphenyl group. These structural components are crucial for its biological interactions, particularly through hydrogen bonding and molecular recognition processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group enhances binding affinity and specificity, which may modulate enzyme activity or receptor interactions .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways. In vivo studies have shown promising results in reducing inflammation in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and neuropathic pain .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor . It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This property is particularly relevant in the context of metabolic diseases where enzyme regulation is crucial.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing varying degrees of effectiveness. The mechanism behind this activity could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Anti-inflammatory Study : A study involving a mouse model of inflammation demonstrated that administration of this compound significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • Enzyme Inhibition Assay : In vitro assays indicated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values obtained were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokines
AnalgesicModulation of pain pathways
Enzyme inhibitionBinding to active sites
AntimicrobialDisruption of cell membranes

Summary of Research Findings

Study FocusFindingsYear
Anti-inflammatory effectsSignificant reduction in inflammation in mice2024
Enzyme inhibitionEffective COX inhibitor with IC50 comparable to NSAIDs2024
Antimicrobial propertiesActivity against various bacterial strains2024

Q & A

Q. What are the recommended synthetic routes for Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate, and how can reaction conditions be optimized?

A multi-step synthesis involving palladium-catalyzed cross-coupling and esterification is commonly employed. For example, a key step involves coupling a cyclopropyl-substituted intermediate with a 3-hydroxyphenyl precursor using Pd(dppf)Cl₂ as a catalyst under mild heating (60°C) . Yield optimization (e.g., 63% in the final step) may require adjusting solvent polarity (e.g., acetonitrile vs. THF) or using alternative coupling agents (e.g., DEAD with n-Bu₃P). Reaction monitoring via TLC or HPLC-MS is critical to identify intermediates .

Q. How can the structural and stereochemical integrity of this compound be confirmed?

  • NMR : Analyze ¹H/¹³C NMR for cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • X-ray crystallography : Resolve stereochemistry, as demonstrated in related cyclopropyl esters (e.g., bond angles and dihedral angles in crystal structures) .
  • Mass spectrometry : Confirm molecular weight (220.26 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the critical stability considerations during storage and handling?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
  • Decomposition risks : Avoid prolonged exposure to light or humidity, which may degrade the hydroxylphenyl moiety .

Q. How can solubility and formulation challenges be addressed for biological assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO, ethanol) for stock solutions. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .
  • Formulation : For in vivo studies, consider nanoemulsions or liposomal encapsulation to improve bioavailability .

Advanced Research Questions

Q. What metabolic pathways are predicted for this compound, and how can degradation products be characterized?

  • Predicted pathways : Based on analogs like 3-(3-hydroxyphenyl)propanoate, expect β-oxidation of the propanoate chain or hydroxylation of the cyclopropyl ring .
  • Analytical methods : Use HPLC-MS/MS to identify metabolites (e.g., m/z 166.17 for 3-(3-hydroxyphenyl)propanoic acid) and compare with reference standards .

Q. How can molecular docking studies elucidate its potential as a GPR40 agonist?

  • Target modeling : Dock the compound into GPR40’s binding pocket (PDB: 4PHU) using software like AutoDock Vina. Focus on interactions between the hydroxylphenyl group and Arg183/Asn244 residues .
  • Validation : Compare binding affinities with fluorinated analogs (e.g., from structure-activity relationship studies) to assess cyclopropyl’s role .

Q. What structural modifications could enhance its bioactivity or metabolic stability?

Modification Impact Evidence
Fluorination at C3Increases metabolic stability (reduces CYP450 oxidation)
Methoxy substitutionAlters electron density, enhancing receptor binding
Cyclopropyl ring openingMay reduce steric hindrance but decrease target specificity

Q. How can contradictory data on physicochemical properties be resolved?

  • Example : Boiling point data is unavailable in some sources but inferred from analogs (e.g., methyl 3-(4-hydroxyphenyl)propanoate, bp ~250°C). Validate via differential scanning calorimetry (DSC) or computational tools (e.g., COSMOtherm) .

Q. What experimental strategies mitigate low yields in esterification steps?

  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. enzymatic catalysts (e.g., lipases) for greener synthesis.
  • Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., from 63% to >80% in similar esters) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate
Reactant of Route 2
Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.